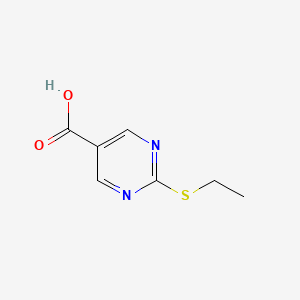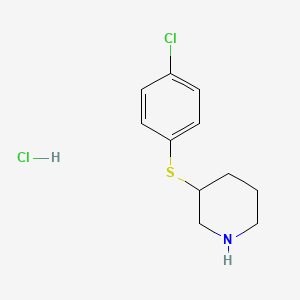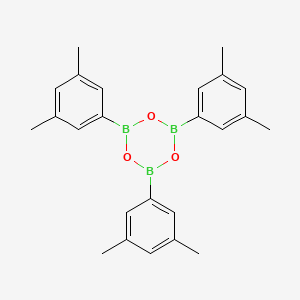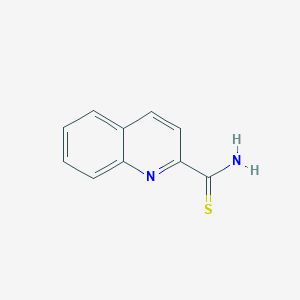![molecular formula C19H15N3O B1628506 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin CAS No. 893613-49-5](/img/structure/B1628506.png)
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin
Übersicht
Beschreibung
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C19H15N3O and its molecular weight is 301.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroprotektive und Anti-Neuroinflammatorische Mittel
Pyrimidin und seine Derivate haben sich als antiviral, antikanzerogen, antioxidativ und antimikrobiell erwiesen . Insbesondere Triazol-Pyrimidin-Hybride haben vielversprechende neuroprotektive und entzündungshemmende Eigenschaften gezeigt . Diese Verbindungen wurden auf ihr Potenzial zur Behandlung neurodegenerativer Erkrankungen, ischämischen Schlaganfalls und traumatischen Hirnverletzungen untersucht . Unter den synthetisierten Verbindungen zeigten einige signifikante entzündungshemmende Eigenschaften durch Hemmung der Produktion von Stickstoffmonoxid (NO) und Tumornekrosefaktor-α (TNF-α) in LPS-stimulierten menschlichen Mikroglia-Zellen .
Chemilumineszenzeigenschaften
Die Verbindung wurde auf ihre Chemilumineszenzeigenschaften untersucht . Neue Cypridina-Luciferin-Analoga, einschließlich 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin, wurden hergestellt und ihre Chemilumineszenzeigenschaften mit denen bekannter Luciferin-Analoga verglichen . Die Lichtausbeuten, die mit diesen Verbindungen erzielt wurden, waren viel höher als die von konventionellen Luciferin-Analoga in Diethylenglykoldimethylether (Diglyme), wobei Triplett-Sauerstoff das Oxidationsmittel war .
Antimikrobielle Anwendungen
Pyrimidin und seine Derivate wurden aufgrund ihrer antimikrobiellen Eigenschaften weit verbreitet . Aufgrund seiner synthetischen Zugänglichkeit und strukturellen Vielfalt hat das Pyrimidin-Gerüst breite therapeutische Anwendungen gefunden .
Antimalaria-Anwendungen
Pyrimidin-basierte Medikamente wurden auch zur Behandlung von Malaria eingesetzt . Ihre strukturelle Vielfalt und synthetische Zugänglichkeit machen sie für eine Vielzahl therapeutischer Anwendungen geeignet .
Antivirale Anwendungen
Pyrimidin und seine Derivate haben sich als antiviral erwiesen . Dies macht sie zu einer wertvollen Ressource bei der Entwicklung von antiviralen Medikamenten .
Antikrebsanwendungen
Pyrimidin und seine Derivate wurden zur Behandlung von Krebs eingesetzt . Die weit verbreiteten therapeutischen Anwendungen von Pyrimidin können durch sein Vorkommen in der Struktur von DNA und RNA erklärt werden . 5-halogenierte Derivate von Pyrimidin gehörten zu den ersten Analoga, die auf biologische Aktivität getestet wurden .
Antileishmaniose-Anwendungen
Pyrimidin-basierte Medikamente wurden zur Behandlung von Leishmaniose eingesetzt . Ihre strukturelle Vielfalt und synthetische Zugänglichkeit machen sie für eine Vielzahl therapeutischer Anwendungen geeignet .
Entzündungshemmende, Analgetische, Antikonvulsive, Antihypertensive und Antioxidative Anwendungen
Pyrimidin und seine Derivate wurden aufgrund ihrer entzündungshemmenden, analgetischen, antikonvulsiven, antihypertensiven und antioxidativen Eigenschaften eingesetzt . Dies macht sie zu einer wertvollen Ressource bei der Entwicklung von Medikamenten für eine Vielzahl von Erkrankungen .
Wirkmechanismus
Target of Action
Pyrimidine derivatives have been shown to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . These activities suggest that 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine may interact with multiple targets within the cell.
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway
Biochemical Pathways
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine likely affects several biochemical pathways due to its potential interaction with multiple targets. Pyrimidine derivatives have been associated with the regulation of various cellular processes, including DNA and RNA synthesis, cell growth, and inflammation . Therefore, 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine may impact these pathways and their downstream effects.
Result of Action
Based on the observed inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway , it can be inferred that the compound may have neuroprotective and anti-inflammatory properties
Biochemische Analyse
Biochemical Properties
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit membrane-bound pyrophosphatases, which are essential for the active transport of protons or sodium ions across membranes . Additionally, it has been found to interact with proteins involved in the NF-kB inflammatory pathway, thereby exhibiting anti-inflammatory properties . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and parasitic diseases.
Cellular Effects
The effects of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine on various cell types and cellular processes are profound. In neuronal cells, this compound has demonstrated neuroprotective activity by reducing the expression of endoplasmic reticulum chaperone BIP and apoptosis marker cleaved caspase-3 . It also inhibits the production of nitric oxide and tumor necrosis factor-α in LPS-stimulated human microglia cells, indicating its potential in mitigating neuroinflammation
Molecular Mechanism
At the molecular level, 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been shown to inhibit the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . This inhibition results in reduced inflammation and apoptosis, highlighting the compound’s potential as an anti-inflammatory agent. Additionally, molecular docking studies have revealed favorable interactions between the compound and its target proteins, further elucidating its mechanism of action .
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine over time have been studied in laboratory settings. The compound has shown promising stability, with minimal degradation observed under standard laboratory conditions . Long-term studies have indicated that the compound maintains its neuroprotective and anti-inflammatory properties over extended periods, making it a viable candidate for further in vitro and in vivo research . These findings suggest that the compound’s effects are sustained over time, providing a stable therapeutic window for potential clinical applications.
Dosage Effects in Animal Models
The effects of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent neuroprotective and anti-inflammatory effects . At lower doses, the compound effectively reduces inflammation and apoptosis without causing significant adverse effects. At higher doses, some toxic effects have been observed, indicating the need for careful dosage optimization in future studies . These findings underscore the importance of determining the optimal therapeutic dose to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to influence pyrimidine metabolism, which is crucial for maintaining cellular function and proliferation . Additionally, it affects the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo synthesis of pyrimidines . These interactions highlight the compound’s potential to modulate metabolic flux and metabolite levels, further emphasizing its therapeutic potential.
Transport and Distribution
The transport and distribution of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane-bound pyrophosphatases, facilitating its transport across cellular membranes . Additionally, it accumulates in specific tissues, such as the brain, where it exerts its neuroprotective effects . These findings suggest that the compound’s distribution is influenced by its interactions with cellular transport mechanisms, ensuring its targeted delivery to specific tissues.
Subcellular Localization
The subcellular localization of 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine plays a crucial role in its activity and function. The compound has been found to localize in the endoplasmic reticulum and mitochondria, where it influences cellular processes such as protein folding and energy metabolism . Additionally, it interacts with specific targeting signals and post-translational modifications that direct it to these compartments, ensuring its precise localization within the cell . These findings highlight the importance of subcellular localization in determining the compound’s biochemical and pharmacological properties.
Eigenschaften
IUPAC Name |
6-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-23-17-9-7-14(8-10-17)16-12-20-19-11-18(21-22(19)13-16)15-5-3-2-4-6-15/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLNPACGOOKFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=CC=CC=C4)N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40587547 | |
| Record name | 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893613-49-5 | |
| Record name | 6-(4-Methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40587547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



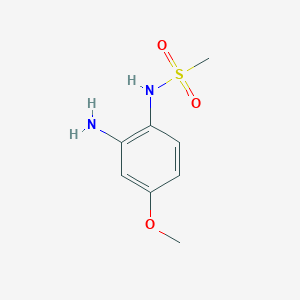
![1-[Amino-(4-methoxy-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1628426.png)

